![molecular formula C6H16N4 B13889606 2-[3-(Dimethylamino)propyl]guanidine CAS No. 44956-39-0](/img/structure/B13889606.png)
2-[3-(Dimethylamino)propyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Dimethylamino)propyl]guanidine is an organic compound with the molecular formula C6H15N3 It is a derivative of guanidine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to the guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]guanidine typically involves the reaction of 3-(dimethylamino)propylamine with a guanidine precursor. One common method is the guanylation reaction, where the amine reacts with an activated guanidine precursor under mild conditions. For example, the reaction can be carried out using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Dimethylamino)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[3-(Dimethylamino)propyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in studies involving protein modification and DNA interactions.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[3-(Dimethylamino)propyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. For example, it may enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
Uniqueness
2-[3-(Dimethylamino)propyl]guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
44956-39-0 |
|---|---|
Molekularformel |
C6H16N4 |
Molekulargewicht |
144.22 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)propyl]guanidine |
InChI |
InChI=1S/C6H16N4/c1-10(2)5-3-4-9-6(7)8/h3-5H2,1-2H3,(H4,7,8,9) |
InChI-Schlüssel |
CPVHXMXPICPCIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
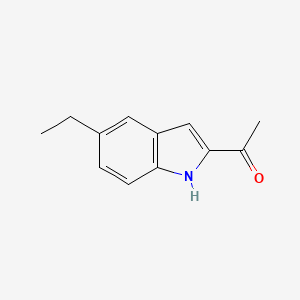
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

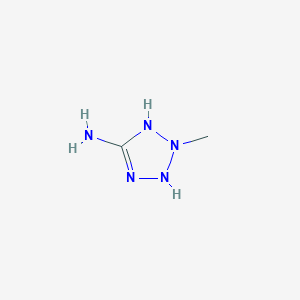
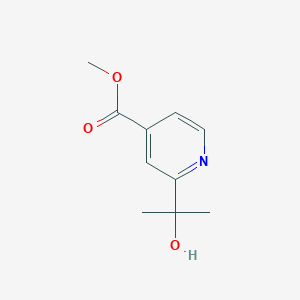
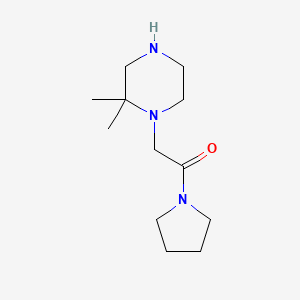
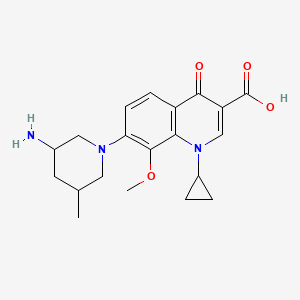
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)

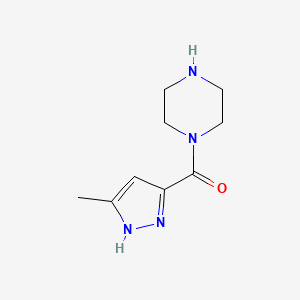
![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
